1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone
Overview
Description
1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis
- A microwave-assisted Hantzsch thiazole synthesis technique has been developed for synthesizing N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related ethanones and thioureas. This method showcases the potential of 1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone in facilitating efficient synthesis processes (Kamila, Mendoza, & Biehl, 2012).
Anticancer Research
- In anticancer research, certain derivatives of this compound have demonstrated promising activity against breast cancer cells, indicating their potential as therapeutic agents (Mahmoud et al., 2021).
Cholinesterase Inhibitors
- Studies have focused on synthesizing various ethanone derivatives to investigate their anticholinesterase activities, highlighting the chemical's relevance in neurological research (Abu Mohsen et al., 2014).
Antifungal and Cytotoxicity Studies
- Some derivatives of this compound have shown potent anticandidal agents with weak cytotoxicities, indicating their potential in developing antifungal therapies (Kaplancıklı et al., 2014).
Fungicidal Activity
- Novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been prepared, and some exhibit moderate inhibitory activity against fungal species, contributing to agricultural fungicide research (Liu et al., 2012).
Antimicrobial and Antioxidant Evaluation
- Research has been conducted on synthesizing new imidazole-based heterocycles from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, demonstrating significant antibacterial and antioxidant properties, which is crucial in the development of new antimicrobial agents (Abdel-Wahab, Awad, & Badria, 2011).
Properties
IUPAC Name |
1-(2-phenyl-1,3-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAPTFQPWENFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346040 | |
Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-50-8 | |
Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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